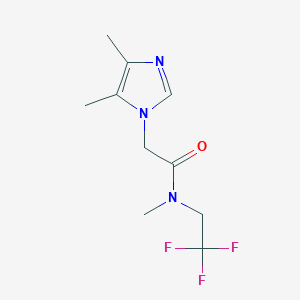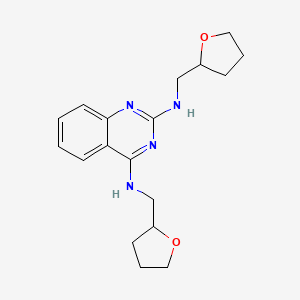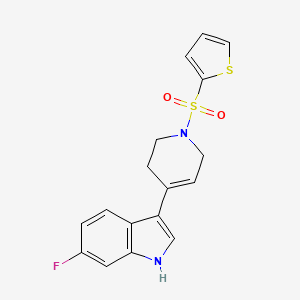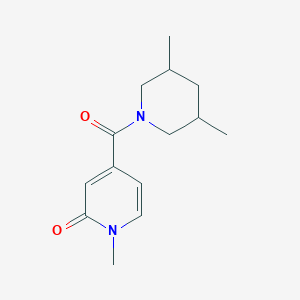![molecular formula C13H19NO2S B7553581 [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM belongs to the class of compounds known as morpholines, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone has been found to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes and proteins that are involved in the development of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, it also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone. One area of interest is its potential applications in the treatment of HIV and other viral infections. Another area of interest is its potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone and its potential side effects.
Méthodes De Synthèse
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3-thiophenemethanone with 2-methylpropylmorpholine in the presence of a suitable catalyst. The reaction typically takes place at room temperature and produces [3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone in high yields.
Applications De Recherche Scientifique
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, HIV, and autoimmune disorders.
Propriétés
IUPAC Name |
[3-(2-methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)7-12-8-16-5-4-14(12)13(15)11-3-6-17-9-11/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIGRMYEQUONOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)

![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)

![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)

![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)